2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-11-3-2-5-6(4-11)14-8(10)7(5)9(12)13/h2-4,10H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZLJWGKOTZDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145442 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26830-33-1 | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26830-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5,6,7-tetrahydro-6-methylthieno[2,3-c]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301145442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has demonstrated that derivatives of 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid exhibit notable antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes. For instance, a study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives showed activity against Staphylococcus aureus and Escherichia coli .
1.2 Anticancer Properties
There is growing interest in the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. A notable study found that compounds derived from this structure inhibited the proliferation of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .
1.3 Neuroprotective Effects
The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Research has shown that it may help protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it could be beneficial in treating conditions like Alzheimer's disease by reducing amyloid-beta toxicity .
Agrochemical Applications
2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties. Certain derivatives have shown effectiveness against a range of weeds by inhibiting key enzymes involved in plant growth and development. For example, a study highlighted its efficacy against Amaranthus retroflexus, demonstrating potential for use in agricultural herbicides .
2.2 Insecticidal Properties
Insecticidal applications have also been explored. Compounds based on this structure have been tested for their ability to repel or kill agricultural pests, providing a possible avenue for developing eco-friendly pesticides .
Materials Science
3.1 Polymer Synthesis
In materials science, this compound has been utilized as a monomer for synthesizing novel polymers with unique properties. These polymers exhibit enhanced thermal stability and mechanical strength compared to traditional materials .
3.2 Conductive Materials
Research into conductive materials has identified this compound's potential as a dopant in organic electronic devices. Its incorporation can improve electrical conductivity and enhance the performance of organic solar cells and transistors .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs, their substituents, and pharmacological profiles:
Impact of Substituents on Pharmacological Activity
- Carboxylic Acid vs. Ester (EAMT) : The ethyl ester derivative (EAMT) exhibits enhanced membrane permeability due to its lipophilic ester group, making it orally bioavailable. In contrast, the carboxylic acid form may favor ionic interactions with receptor residues .
- Methyl vs. Benzyl Groups: The 6-benzyl substituent in Tinoridine enhances antiinflammatory activity by facilitating hydrophobic interactions with COX enzymes, whereas the methyl group in the target compound optimizes steric compatibility with adenosine receptors .
- Cyano Substitution: The 3-cyano analog demonstrates nanomolar antiproliferative activity, attributed to its electron-withdrawing nature, which stabilizes interactions with tubulin .
Pharmacological and Physicochemical Properties
Receptor Binding and Dynamics
- Adenosine A1 Receptor: EAMT stabilizes secondary protein structures during molecular dynamics simulations, with a solvent-accessible surface area (SASA) of ~12,500 Ų, indicating moderate conformational flexibility upon binding .
- Antitubulin Activity: The 3-cyano derivative disrupts microtubule polymerization, with IC₅₀ values in the micromolar range .
ADMET Profiles
- EAMT: Complies with Lipinski’s Rule (MW=240.09, HBD=4, HBA=2, logP=2.484), suggesting favorable oral absorption.
- Target Compound: Higher polarity (carboxylic acid group) may limit blood-brain barrier penetration but enhances solubility for intravenous applications .
Biological Activity
2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS No. 26830-33-1) is a heterocyclic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 212.27 g/mol. This compound features a thieno-pyridine core structure, which is significant for its biological interactions.
Biological Activity Overview
Research on this compound has highlighted several key areas of biological activity:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of thieno-pyridine compounds exhibit antimicrobial properties against various bacterial strains. The compound's structure allows for interactions with bacterial cell membranes and metabolic pathways.
- Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in specific cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial injury.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Antimicrobial Activity
A study assessing the antimicrobial efficacy of thieno-pyridine derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 µg/mL to 50 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
| Compound C | 50 | Klebsiella pneumoniae |
Anticancer Activity
In vitro studies have reported that this compound exhibits cytotoxic effects on human cancer cell lines such as prostate and bladder cancer cells. The mechanism involves the induction of apoptosis via the mitochondrial pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer Cells | 20 | Apoptosis induction |
| Bladder Cancer Cells | 15 | Cell cycle arrest |
Neuroprotective Effects
Research indicates that compounds within this class may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to their ability to enhance antioxidant defenses and modulate neuroinflammation .
Case Studies
- Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with derivatives of thieno-pyridine resulted in significant improvements in infection resolution compared to standard therapies.
- Cancer Treatment Study : A laboratory study demonstrated that treatment with the compound led to a reduction in tumor size in xenograft models of prostate cancer, highlighting its potential as a therapeutic agent.
Q & A
Q. What are the key synthetic routes for 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via a modified Gewald reaction, which involves cyclocondensation of N-methyl-4-piperidone with malononitrile or cyanoacetamide in the presence of sulfur and a base (e.g., diethylamine or morpholine). Key steps include:
- Dissolving N-methyl-4-piperidone and malononitrile in ethanol, followed by sulfur and base addition.
- Heating at 60°C for 1–3 hours, yielding a precipitate that is filtered and washed with ethanol .
Yield optimization: Higher temperatures (e.g., 60°C vs. room temperature) improve reaction efficiency, but prolonged heating may degrade sensitive intermediates. Substituting malononitrile with cyanoacetamide increases solubility but requires acidic workup to isolate the carboxylic acid derivative .
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydrothienopyridine scaffold. Key signals include:
- X-ray Crystallography : Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) reveal non-covalent interactions stabilizing the crystal lattice, such as hydrogen bonds between carboxylic acid groups and water molecules .
Q. What purification techniques are recommended for isolating high-purity samples?
- Recrystallization : Use methanol or dioxane for hydrochloride salts, achieving >95% purity .
- Acid-Base Extraction : For carboxylic acid derivatives, adjust pH to 2–3 using HCl to precipitate the product, followed by filtration .
Advanced Research Questions
Q. How can molecular docking studies be designed to evaluate interactions with the A₁ adenosine receptor?
- Ligand Preparation : Optimize the compound’s 3D structure using density functional theory (DFT) to ensure accurate charge distribution .
- Receptor Selection : Use the A₁ adenosine receptor’s crystal structure (PDB ID: 5N2S) and define the binding pocket using GRID or SiteMap .
- Docking Parameters : Employ AutoDock Vina with a grid box size of 25 ų centered on the receptor’s orthosteric site. Validate results with 50 ns molecular dynamics simulations (MDS) to assess binding stability .
Q. What insights do molecular dynamics simulations provide about ligand-receptor interactions?
- Stability Metrics : Root-mean-square deviation (RMSD) <2.5 Å indicates stable binding. For this compound, MDS shows a ∆G_total of −114.56 kcal/mol, suggesting strong affinity .
- Key Interactions : Hydrogen bonds between the carboxylic acid group and Thr⁹⁴/Ser²⁴⁸ residues, and hydrophobic interactions with Phe¹⁶⁸ and Trp²⁴⁶ .
Q. How can conflicting solubility data from different studies be resolved?
Discrepancies arise from protonation states (free acid vs. hydrochloride salt):
Q. What strategies improve the compound’s pharmacokinetic profile for therapeutic applications?
- Prodrug Design : Esterify the carboxylic acid to ethyl or benzyl esters, enhancing membrane permeability .
- ADMET Optimization : The compound complies with Lipinski’s rule of five (MW <500, logP <5) but shows moderate CYP3A4 inhibition. Introduce polar substituents (e.g., hydroxyl groups) to reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
